molecular formula C10H8BrClN2O B14769226 6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one

6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one

Cat. No.: B14769226
M. Wt: 287.54 g/mol
InChI Key: HRNPNDRDCTWIBB-UHFFFAOYSA-N
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Description

6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one is a chemical compound that belongs to the phthalazine family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of a phthalazine derivative followed by chloromethylation. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride or iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chloromethylation processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove halogen atoms or reduce other functional groups.

    Substitution: Halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazines.

Scientific Research Applications

6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s halogen and methyl groups play a crucial role in its binding affinity and specificity, influencing the pathways involved in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloro-2-methylquinoline: Shares similar halogenation patterns but differs in the core structure.

    4-Bromo-6-chloro-2-methylquinoline: Another compound with similar substituents but different positional isomers.

    7-Bromo-4-chloro-6-methylquinoline: Similar in halogenation but varies in the position of the methyl group.

Uniqueness

6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one is unique due to its specific substitution pattern on the phthalazine core

Properties

Molecular Formula

C10H8BrClN2O

Molecular Weight

287.54 g/mol

IUPAC Name

6-bromo-4-(chloromethyl)-8-methyl-2H-phthalazin-1-one

InChI

InChI=1S/C10H8BrClN2O/c1-5-2-6(11)3-7-8(4-12)13-14-10(15)9(5)7/h2-3H,4H2,1H3,(H,14,15)

InChI Key

HRNPNDRDCTWIBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)NN=C2CCl)Br

Origin of Product

United States

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